molecular formula C16H21N5O3S B10936464 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10936464
M. Wt: 363.4 g/mol
InChI Key: ILMRFVAOWYRHMX-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: This step might involve cyclization reactions.

    Introduction of the Methylsulfonyl Group: This can be done through sulfonation reactions.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions might target the triazole ring or the carboxamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzaldehyde derivative, while reduction could produce a triazoline derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be part of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(1-Phenyl-1H-1,2,4-Triazol-3-Yl)-1-(Methylsulfonyl)-4-Piperidinecarboxamide
  • N~4~-(1-Benzyl-1H-1,2,4-Triazol-3-Yl)-1-(Ethylsulfonyl)-4-Piperidinecarboxamide

Uniqueness

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H21N5O3S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H21N5O3S/c1-25(23,24)21-9-7-14(8-10-21)15(22)18-16-17-12-20(19-16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19,22)

InChI Key

ILMRFVAOWYRHMX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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